molecular formula C13H20ClNO2 B1522433 4-(3,5-Dimethoxyphenyl)piperidine hydrochloride CAS No. 1198285-98-1

4-(3,5-Dimethoxyphenyl)piperidine hydrochloride

Cat. No.: B1522433
CAS No.: 1198285-98-1
M. Wt: 257.75 g/mol
InChI Key: XAVZQDRJYMFFLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(3,5-Dimethoxyphenyl)piperidine hydrochloride” is a chemical compound with the molecular formula C13H20ClNO2 . It is related to the class of organic compounds known as aminopiperidines, which are compounds containing a piperidine ring that carries an amino group .


Synthesis Analysis

The synthesis of piperidine derivatives has been a subject of interest in recent years due to their importance in drug design . Methods for the synthesis of these compounds include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of “this compound” includes a piperidine ring attached to a phenyl ring with two methoxy groups at the 3 and 5 positions . The empirical formula is C13H20ClNO2 .

Scientific Research Applications

Pharmacological Applications

  • Serotonin Receptor Antagonists

    Compounds structurally related to "4-(3,5-Dimethoxyphenyl)piperidine hydrochloride" have been identified as potent serotonin 5HT2A receptor antagonists, with applications in treating psychoses, depression, anxiety, drug addiction, and several other conditions. For instance, alpha-(2,3-dimethoxyphenyl)-1-(2-(4-fluorophenyl)ethyl)-4-piperidine-methanol alkanoate esters are highlighted for their therapeutic potential (Habernickel, 2002).

  • Antimicrobial and Anti-Proliferative Activities

    N-Mannich bases of 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione have shown significant antimicrobial activities and anti-proliferative effects against various cancer cell lines, suggesting their utility in developing new anticancer therapies (Al-Wahaibi et al., 2021).

  • Corrosion Inhibition

    Research on piperidine derivatives, including compounds similar to "this compound," has demonstrated their effectiveness as corrosion inhibitors for metals in acidic environments, indicating potential applications in materials science and engineering (Sankarapapavinasam et al., 1991).

  • Antioxidant Potency

    The synthesis and study of related piperidine derivatives have revealed their antioxidant properties, which could be beneficial in designing drugs to combat oxidative stress-related diseases (Dineshkumar & Parthiban, 2022).

  • Gastrointestinal Motility Disorders

    Piperidine derivatives have been explored for their potential as opioid antagonists targeting gastrointestinal motility disorders, highlighting a pharmacological application in managing conditions like irritable bowel syndrome or opioid-induced bowel dysfunction (Zimmerman et al., 1994).

Molecular and Material Science

  • Solid-State Characterization: Studies on the crystal and molecular structure of piperidine derivatives, including hydrochlorides, provide insights into their solid-state properties, which is crucial for the development of pharmaceutical formulations (Szafran et al., 2007).

Properties

IUPAC Name

4-(3,5-dimethoxyphenyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2.ClH/c1-15-12-7-11(8-13(9-12)16-2)10-3-5-14-6-4-10;/h7-10,14H,3-6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAVZQDRJYMFFLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2CCNCC2)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3,5-Dimethoxyphenyl)piperidine hydrochloride
Reactant of Route 2
Reactant of Route 2
4-(3,5-Dimethoxyphenyl)piperidine hydrochloride
Reactant of Route 3
Reactant of Route 3
4-(3,5-Dimethoxyphenyl)piperidine hydrochloride
Reactant of Route 4
Reactant of Route 4
4-(3,5-Dimethoxyphenyl)piperidine hydrochloride
Reactant of Route 5
Reactant of Route 5
4-(3,5-Dimethoxyphenyl)piperidine hydrochloride
Reactant of Route 6
4-(3,5-Dimethoxyphenyl)piperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.